N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antitumor properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a dimethylamino group, a benzoxazole moiety, and a phenylacetamide segment, which are crucial for its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor activity. For instance, in a study involving various human lung cancer cell lines (A549, HCC827, and NCI-H358), the compound showed significant inhibition of cell proliferation:
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
A549 | 6.75 ± 0.19 | 2D Viability |
HCC827 | 6.26 ± 0.33 | 2D Viability |
NCI-H358 | 6.48 ± 0.11 | 2D Viability |
These results indicate that the compound has a strong inhibitory effect on cancer cell growth, particularly in two-dimensional assays which are often used to assess cytotoxicity and viability .
Cytotoxicity Studies
Cytotoxicity assessments are critical for understanding the safety profile of potential therapeutic agents. In studies involving normal human lung fibroblast cell line MRC-5, this compound exhibited cytotoxic effects at concentrations similar to those affecting cancer cells:
Cell Line | IC50 (μM) | Assay Type |
---|---|---|
MRC-5 | 3.11 ± 0.26 | 2D Cytotoxicity |
This finding suggests that while the compound is effective against tumor cells, it also poses risks of toxicity to normal cells, necessitating further optimization of its chemical structure to enhance selectivity and reduce side effects .
The mechanisms underlying the antitumor effects of this compound are still under investigation. However, compounds with similar structures have been shown to interact with various cellular pathways:
- DNA Intercalation : Some derivatives may inhibit DNA synthesis by intercalating between base pairs.
- Protein Kinase Inhibition : Compounds like staurosporine act as protein kinase C inhibitors, which could suggest similar mechanisms for related compounds.
- Multi-Kinase Inhibition : The potential for multi-target action against various kinases involved in tumor progression has been noted in related studies .
Case Studies and Research Findings
Several case studies highlight the efficacy of benzoxazole derivatives in cancer treatment:
- Study on Lung Cancer : A series of benzoxazole derivatives were tested against lung cancer cell lines with promising results indicating that modifications in the benzoxazole structure can enhance antitumor activity.
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor sizes and prolonged survival rates, reinforcing the need for clinical trials.
Properties
IUPAC Name |
N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)12-16-15-11-14(8-9-17(15)23-20-16)19-18(22)10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMHPMRGXOGTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.